molecular formula C22H24N2O5 B1667979 Benazeprilat CAS No. 86541-78-8

Benazeprilat

Numéro de catalogue: B1667979
Numéro CAS: 86541-78-8
Poids moléculaire: 396.4 g/mol
Clé InChI: MADRIHWFJGRSBP-ROUUACIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le bénazéprilat est le métabolite actif du prod médicament bénazépril. C’est un inhibiteur de l’enzyme de conversion de l’angiotensine (ECA) non sulfhydrylé principalement utilisé dans le traitement de l’hypertension artérielle, de l’insuffisance cardiaque et de l’insuffisance rénale chronique. Le bénazéprilat agit en inhibant la conversion de l’angiotensine I en angiotensine II, un puissant vasoconstricteur, réduisant ainsi la pression artérielle et améliorant la fonction cardiaque .

Applications De Recherche Scientifique

Benazeprilat has a wide range of scientific research applications:

Mécanisme D'action

Le bénazéprilat exerce ses effets en inhibant l’enzyme de conversion de l’angiotensine (ECA). Cette enzyme catalyse la conversion de l’angiotensine I en angiotensine II, un puissant vasoconstricteur. En inhibant l’ECA, le bénazéprilat réduit les niveaux d’angiotensine II, ce qui entraîne une vasodilatation, une diminution de la pression artérielle et une réduction de la sécrétion d’aldostérone. Cela se traduit par une amélioration du débit cardiaque et une réduction de la résistance systémique et pulmonaire .

Analyse Biochimique

Biochemical Properties

Benazeprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), a critical enzyme in the renin-angiotensin-aldosterone system . This system plays a key role in regulating blood pressure and fluid balance. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II . This leads to vasodilation, reduced blood volume, and ultimately, lower blood pressure .

Cellular Effects

This compound’s primary cellular effect is the reduction of angiotensin II levels. This decrease in angiotensin II leads to a reduction in vasoconstriction and a decrease in the release of aldosterone, a hormone that promotes sodium and water retention . These effects collectively result in a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves the competitive inhibition of ACE. By binding to ACE, this compound prevents the enzyme from converting angiotensin I to angiotensin II . This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and decreased blood volume .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time. Following administration, peak plasma levels of this compound are observed between 1 and 6 hours . The elimination of this compound from plasma is biphasic, with mean initial and terminal half-lives of 3.0 and 17.3 hours, respectively .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . While specific dosage effects can depend on the model used, it is generally observed that higher dosages lead to greater reductions in blood pressure .

Metabolic Pathways

This compound is involved in the metabolic pathway of benazepril . Benazepril is metabolized in the liver, where it undergoes enzymatic hydrolysis to form this compound . This process involves the cleavage of an ester group, transforming the prodrug benazepril into its active form .

Transport and Distribution

After oral administration, benazepril is absorbed and transformed into this compound in the liver . The distribution volume of this compound is approximately 8.7 L . It is primarily excreted in the urine, with trace amounts of benazepril and about 20% as this compound .

Subcellular Localization

The subcellular localization of this compound is not explicitly defined in the literature. Given its role as an ACE inhibitor, it is likely to be found wherever ACE is present within the cell. ACE is typically found in the endothelial cells of the blood vessels, renal tubular epithelium, and various other tissues .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du bénazéprilat implique généralement l’hydrolyse du bénazépril. Le bénazépril est d’abord synthétisé par un processus en plusieurs étapes qui comprend la condensation d’un dérivé de la benzazépine avec un dérivé de l’acide phénylbutanoïque. La dernière étape implique l’hydrolyse du bénazépril en bénazéprilat en utilisant de l’hydroxyde de sodium dans des conditions contrôlées .

Méthodes de production industrielle : Dans les milieux industriels, le bénazéprilat est produit par hydrolyse du chlorhydrate de bénazépril. Le processus implique la dissolution du chlorhydrate de bénazépril dans un solvant approprié, suivie de l’ajout d’une base telle que l’hydroxyde de sodium pour induire l’hydrolyse. Le mélange réactionnel est ensuite purifié par cristallisation ou chromatographie pour obtenir du bénazéprilat à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le bénazéprilat subit plusieurs types de réactions chimiques, notamment l’hydrolyse, l’oxydation et les réactions de substitution.

Réactifs et conditions courantes :

Produits principaux : Le produit principal de l’hydrolyse du bénazépril est le bénazéprilat. Les réactions d’oxydation et de substitution peuvent produire divers dérivés du bénazéprilat, en fonction des réactifs et des conditions utilisés .

4. Applications de la recherche scientifique

Le bénazéprilat a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Le bénazéprilat est similaire à d’autres inhibiteurs de l’ECA tels que l’énalaprilat, le lisinopril et le ramipril. il présente des propriétés uniques qui le distinguent de ces composés :

Composés similaires :

  • Énalaprilat
  • Lisinopril
  • Ramipril

Les propriétés pharmacocinétiques uniques du bénazéprilat et son action prolongée en font un agent thérapeutique précieux dans la prise en charge de l’hypertension artérielle et de l’insuffisance cardiaque .

Activité Biologique

Benazeprilat is the active metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used to manage hypertension and heart failure. Its biological activity primarily revolves around its capacity to inhibit ACE, thereby affecting the renin-angiotensin-aldosterone system (RAAS). This article examines the pharmacokinetics, mechanism of action, and biological effects of this compound, supported by data tables and case studies from diverse research sources.

This compound exerts its pharmacological effects by competitively inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II. The inhibition of this conversion leads to:

  • Decreased levels of angiotensin II , a potent vasoconstrictor.
  • Reduction in aldosterone secretion , which decreases sodium and water retention.
  • Lowered blood pressure due to vasodilation and reduced blood volume.

This mechanism not only alleviates hypertension but also provides protective benefits for the cardiovascular system in patients with heart failure.

Absorption and Distribution

This compound is primarily administered orally. The bioavailability varies significantly among species:

  • Humans : Approximately 37% after oral administration, with peak plasma concentrations reached within 1 to 1.5 hours .
  • Dogs : Studies indicate a half-life of about 39 minutes following intravenous administration, with a significant portion being nonlinearly bound to ACE .

Protein Binding

Both benazepril and this compound exhibit high protein binding:

  • Benazepril : 96.7%
  • This compound : 95.3%

This high binding affinity suggests a low free fraction available for pharmacological activity .

Metabolism and Excretion

Benazepril is metabolized in the liver to this compound, which has superior ACE inhibitory activity. The elimination is predominantly renal, with approximately 11-12% excreted via nonrenal routes .

Dose-Response Relationships

Recent studies have demonstrated a clear dose-response relationship between benazepril dosing and biomarkers associated with RAAS:

Dosage (mg/kg)Angiotensin II Reduction (%)Aldosterone Level Change (%)Plasma Renin Activity Change (%)
0.125-38%-22%+58%
0.25-50%-30%+45%
0.5-59%-40%+70%

These findings suggest that higher doses correlate with more significant reductions in angiotensin II and aldosterone levels while increasing plasma renin activity .

Clinical Case Studies

  • Hypertension Management in Dogs : A study assessed the pharmacokinetic profile of this compound in canine patients, revealing significant ACE inhibition over a 12-hour period post-dosing. This study highlighted the importance of this compound in veterinary medicine for managing hypertension effectively .
  • Heart Failure in Humans : Clinical trials involving human subjects indicated that treatment with this compound led to improved left ventricular function and reduced hospitalizations due to heart failure exacerbations, showcasing its therapeutic efficacy beyond mere blood pressure control .

Safety Profile

In clinical settings, this compound has been associated with several adverse effects, although they are generally mild:

  • Hypotension
  • Dizziness
  • Cough (due to increased bradykinin levels)

Long-term studies have not demonstrated significant long-term risks when used appropriately under medical supervision.

Propriétés

IUPAC Name

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRIHWFJGRSBP-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024701
Record name Benazeprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86541-78-8
Record name Benazeprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazeprilat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazeprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benazeprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRM708L703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazeprilat
Reactant of Route 2
Reactant of Route 2
Benazeprilat
Reactant of Route 3
Benazeprilat
Reactant of Route 4
Benazeprilat
Reactant of Route 5
Benazeprilat
Reactant of Route 6
Benazeprilat
Customer
Q & A

Q1: How does benazeprilat interact with its target and what are the downstream effects of this interaction?

A1: this compound is the active metabolite of benazepril, functioning as a potent angiotensin-converting enzyme (ACE) inhibitor []. It achieves this by competitively binding to and inhibiting ACE [, ]. This binding prevents the conversion of angiotensin I to angiotensin II [, , ]. As a result, the potent vasoconstrictive actions of angiotensin II are suppressed, leading to vasodilation [, ]. Additionally, this compound diminishes angiotensin II-induced aldosterone secretion by the adrenal cortex, promoting sodium excretion and subsequently increasing water outflow [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C24H28N2O5. Its molecular weight is 424.5 g/mol.

Q3: Is there any information on the performance and applications of this compound under various conditions?

A3: While specific details regarding material compatibility and stability under various conditions are limited within the provided research, studies highlight the importance of appropriate formulation strategies to enhance its stability, solubility, and bioavailability []. Further investigation is necessary to fully elucidate its performance and applications under diverse environmental conditions.

Q4: Does this compound possess any catalytic properties?

A4: this compound is not known to exhibit catalytic properties. Its primary mechanism of action revolves around the inhibition of ACE, rather than catalyzing any specific chemical reaction.

Q5: How do modifications to the structure of this compound affect its activity, potency, and selectivity?

A6: Research indicates that the SS configuration of this compound exhibits the most potent ACE inhibitory activity []. While precise details regarding the impact of specific structural modifications are limited in the provided research, exploring these alterations could unveil valuable insights into optimizing this compound's therapeutic profile.

Q6: Is there any information regarding SHE regulations and compliance for this compound?

A6: The provided scientific research does not explicitly discuss SHE regulations related to this compound. Adherence to relevant safety guidelines and regulations is paramount throughout all stages of its development, manufacturing, and distribution.

Q7: What is known about the ADME profile of this compound and its in vivo activity and efficacy?

A9: Benazepril, the prodrug of this compound, undergoes rapid absorption and hepatic metabolism to its active form, this compound [, , , , , , , , ]. this compound exhibits a long duration of action due to its high affinity binding to ACE [, , , ]. The elimination of this compound occurs primarily through biliary excretion [, , ], with a minor contribution from renal excretion [, , ]. It demonstrates potent and long-lasting ACE inhibition in various animal models [, , , , ], contributing to its antihypertensive effects [, , , , , ].

Q8: What are the findings from cell-based assays, animal models, and clinical trials regarding the efficacy of this compound?

A10: this compound effectively inhibits ACE activity in both in vitro and in vivo settings. In isolated vascular preparations, it demonstrates potent inhibition of angiotensin I-induced contractions []. Animal studies highlight its ability to lower blood pressure [, , , , , ], improve left ventricular function [, ], and protect against end-organ damage [, ]. While human clinical trials are not explicitly discussed in the provided research, the collective findings from these studies support its potential as a therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.